molecular formula C11H11ClN2O B562464 3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1189465-23-3

3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B562464
M. Wt: 226.696
InChI Key: LFTGLYCNMGGMKL-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is an organic compound that is useful in the field of life sciences . It is a novel derivative synthesized in good yield .


Synthesis Analysis

The compound has been synthesized as a series of aliphatic, aromatic, and heterocyclic amine derivatives . An operationally simple reaction known as metal-free C-3 chalcogenation has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%) . This reaction proceeds under mild conditions and can be executed on a gram scale .


Molecular Structure Analysis

The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis . The InChI code for the compound is 1S/C11H15ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h4,13H,2-3,5-7H2,1H3 .


Chemical Reactions Analysis

The compound has been involved in a metal-free C-3 chalcogenation reaction, which is a type of sulfenylation and selenylation reaction . This reaction has been used to synthesize diversely orchestrated 3-ArS/ArSe derivatives .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.71 . It is a solid at room temperature . More detailed physical and chemical properties would require further experimental analysis.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H317 and H319 , indicating that it may cause an allergic skin reaction and serious eye irritation. Precautionary statements include P280, P305, P338, and P351 , suggesting protective measures and specific actions in case of exposure.

properties

IUPAC Name

3-(2-chloro-1,1,2,2-tetradeuterioethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-4,7H,5-6H2,1H3/i5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTGLYCNMGGMKL-NZLXMSDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(N=C2C=CC=CN2C1=O)C)C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloroethyl-d4)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Synthesis routes and methods

Procedure details

40 g of 2-aminopyridine and 75 ml of 3-acetyl-4,5-dihydro-2(3H)-furanone were added to 1.0 L of toluene, and then 200 ml of phosphorus oxychloride was added thereto dropwise over 1 hour. The resulting mixture was slowly heated and refluxed for 5 hours. The reaction mixture was concentrated under a reduced pressure and the residue was poured to a mixture of ice and ammonia water. The resulting solid was extracted with 1.0L of dichloromethane, dried and filtered. The filtrate was concentrated under a reduced pressure to remove dichloromethane and 500 ml of isopropanol was added to the residue. The resulting crystal was filtered, washed and dried to obtain 48.1 g of the title compound as a off-white crystal (yield: 52%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
52%

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